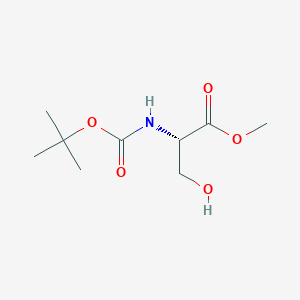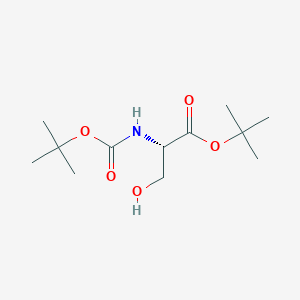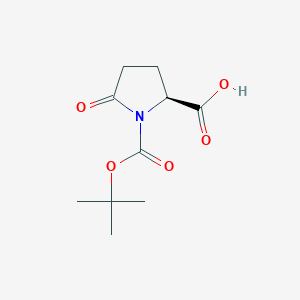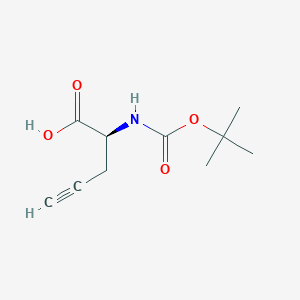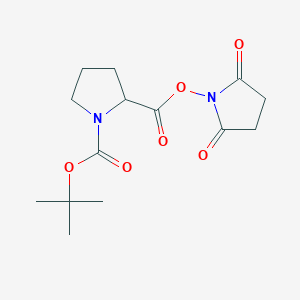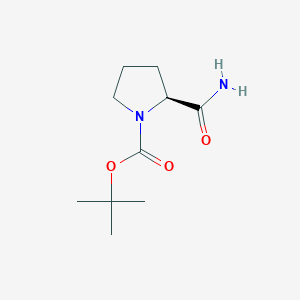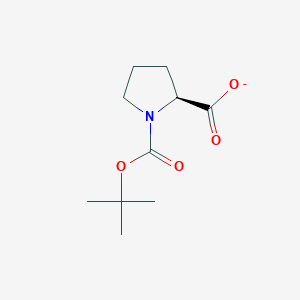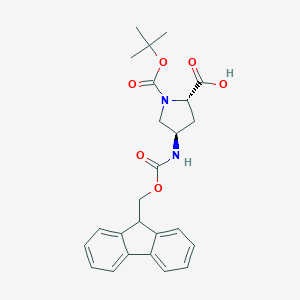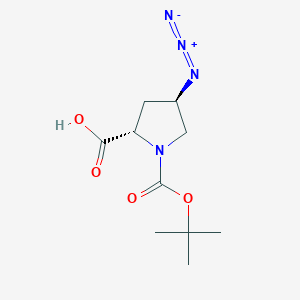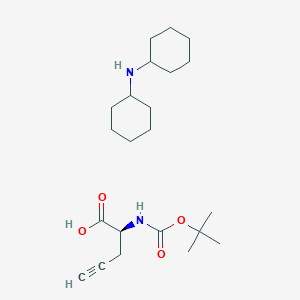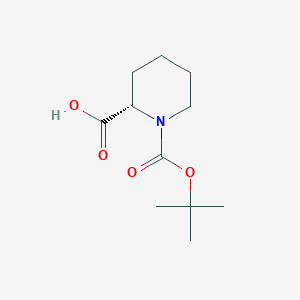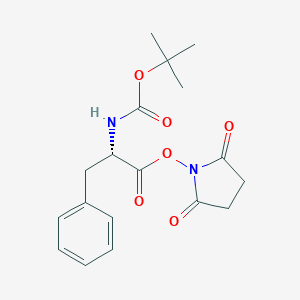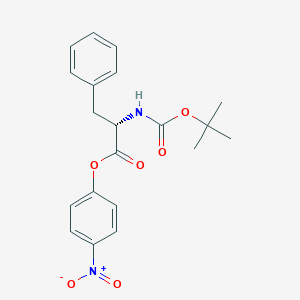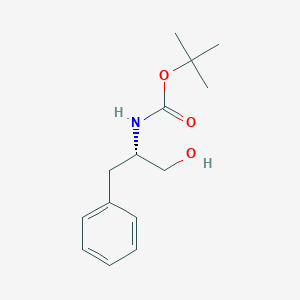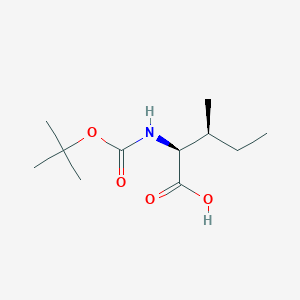
Boc-L-isoleucine
Übersicht
Beschreibung
Boc-L-isoleucine is a labelled L-Isoleucine-N-T-BOC . Isoleucine is an α-amino acid essential for humans .
Synthesis Analysis
Boc-L-isoleucine is synthesized from pyruvate and alpha-ketobutyrate . The reaction type involved in its synthesis is Boc solid-phase peptide synthesis .Molecular Structure Analysis
The molecular formula of Boc-L-isoleucine is C11H21NO4 . Its molecular weight is 231.29 .Chemical Reactions Analysis
Boc-L-isoleucine is used in peptide synthesis . It is also involved in C-H Activation reactions .Physical And Chemical Properties Analysis
Boc-L-isoleucine is a white fine crystalline powder . It has a melting point of 66-69 °C . Its optical activity is [α]20/D +2.7°, c = 2 in acetic acid .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Biochemistry , specifically in the area of Peptide Synthesis .
Summary of the Application
Boc-L-isoleucine is used in the synthesis of peptides. It is a Boc-protected form of L-isoleucine, an essential amino acid. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis .
Methods of Application or Experimental Procedures
The Boc group is added to the amino acid to protect it during peptide synthesis. After the peptide chain is formed, the Boc group can be removed under acidic conditions to yield the final peptide .
Results or Outcomes
The use of Boc-L-isoleucine in peptide synthesis allows for the production of complex peptides with specific sequences. This has wide-ranging implications in biological research and drug development .
Electrospun Microstructured Biopolymer Fibers
Specific Scientific Field
This application is in the field of Material Science and Energy Harvesting .
Summary of the Application
Boc-L-isoleucine has been used in the creation of electrospun microstructured biopolymer fibers. These fibers have shown promising dielectric and energy harvesting properties .
Methods of Application or Experimental Procedures
The dipeptide Boc-L-phenylalanyl-L-isoleucine was incorporated into microfibers composed of biocompatible polymers using the electrospinning technique. The microfibers had diameters ranging between 0.9 and 1.8 µm .
Results or Outcomes
The microfibers exhibited a significant increase in the dielectric constant and AC electric conductivity with increasing temperature. They also showed pronounced pyroelectric and piezoelectric responses, with the highest piezoelectric coefficient calculated to be 56 pC/N .
Preparation of BOC-L-isoleucine Hydroxysuccinimide Ester
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Boc-L-isoleucine is used to prepare BOC-L-isoleucine hydroxysuccinimide ester . This compound is a useful reagent in peptide synthesis.
Methods of Application or Experimental Procedures
The preparation of BOC-L-isoleucine hydroxysuccinimide ester involves the reaction of Boc-L-isoleucine with 1-hydroxybenzotriazole and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
Results or Outcomes
The result of this reaction is the formation of BOC-L-isoleucine hydroxysuccinimide ester, a compound that can be used in further peptide synthesis reactions .
X-Ray Diffraction Studies
Specific Scientific Field
This application is in the field of Physical Chemistry and Material Science .
Summary of the Application
Boc-L-isoleucine has been studied under shocked conditions using X-ray diffraction . This technique allows for the investigation of the structural changes that occur in the molecule under high pressure.
Methods of Application or Experimental Procedures
The X-ray diffraction studies involve subjecting Boc-L-isoleucine to high pressures and then analyzing the diffraction patterns produced by the X-rays passing through the sample .
Results or Outcomes
The results of these studies can provide valuable information about the structural properties of Boc-L-isoleucine and how they change under different conditions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884508 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-isoleucine | |
CAS RN |
13139-16-7 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



